molecular formula C11H17NO5 B15257047 1-[(tert-Butoxy)carbonyl]-3-methyl-5-oxopyrrolidine-3-carboxylic acid

1-[(tert-Butoxy)carbonyl]-3-methyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B15257047
M. Wt: 243.26 g/mol
InChI Key: AZLMCMVYNCRNIA-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-3-methyl-5-oxopyrrolidine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is known for its stability under neutral and basic conditions and its ease of removal under acidic conditions .

Preparation Methods

The synthesis of 1-[(tert-Butoxy)carbonyl]-3-methyl-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of 3-methyl-5-oxopyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran, under mild conditions . Industrial production methods often utilize flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently .

Chemical Reactions Analysis

1-[(tert-Butoxy)carbonyl]-3-methyl-5-oxopyrrolidine-3-carboxylic acid undergoes several types of chemical reactions:

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-3-methyl-5-oxopyrrolidine-3-carboxylic acid primarily involves the protection and deprotection of amines. The BOC group is introduced to the amine under basic conditions, forming a stable carbamate. The deprotection process involves the cleavage of the BOC group under acidic conditions, resulting in the formation of the free amine and carbon dioxide .

Comparison with Similar Compounds

1-[(tert-Butoxy)carbonyl]-3-methyl-5-oxopyrrolidine-3-carboxylic acid can be compared with other BOC-protected compounds, such as:

These compounds share the common feature of the BOC protecting group, which provides stability and ease of removal under specific conditions, making them valuable in various synthetic applications.

Properties

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

IUPAC Name

3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H17NO5/c1-10(2,3)17-9(16)12-6-11(4,8(14)15)5-7(12)13/h5-6H2,1-4H3,(H,14,15)

InChI Key

AZLMCMVYNCRNIA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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